7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol This compound features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 7th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure with the methyl group at the 2nd position.
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Contains a bromine atom at the 4th position instead of a methyl group.
Uniqueness
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group in specific positions can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4,11H,1H3 |
InChI Key |
BBERHDJCTFDXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CN=C2Cl |
Origin of Product |
United States |
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